rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride
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Overview
Description
rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride is a complex organic compound featuring a bicyclic structure. This compound is characterized by the presence of tert-butyl and ethyl groups, along with an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride typically involves multiple steps, including the protection of functional groups, formation of the bicyclic structure, and introduction of the tert-butyl and ethyl groups. Common reagents used in these reactions include tert-butyl chloride, ethyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Uniqueness
The uniqueness of rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9+,10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPBPIHADJKKLN-JYXVGQNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C(C2)N1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2C[C@H]([C@H](C2)N1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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